molecular formula C20H14FN3O4 B250677 N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide

Número de catálogo: B250677
Peso molecular: 379.3 g/mol
Clave InChI: WLZWJWCDTBRZFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide, commonly known as CFTR inhibitor, is a small molecule that has gained significant attention in the scientific community in recent years. It is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across the epithelial membranes. CFTR inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea.

Mecanismo De Acción

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor works by binding to the this compound protein and blocking its function. This compound protein is a chloride channel that regulates salt and water transport across the epithelial membranes. In cystic fibrosis, mutant this compound protein fails to function properly, leading to impaired salt and water transport and thick mucus accumulation. This compound inhibitors have been shown to restore the function of mutant this compound protein by binding to it and opening the chloride channel.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects. It has been shown to increase chloride secretion and reduce sodium absorption across the epithelial membranes. It also reduces mucus viscosity and improves ciliary function. In addition, this compound inhibitor has been shown to reduce inflammation and improve lung function in cystic fibrosis patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor has several advantages and limitations for lab experiments. One of the main advantages is its high potency and specificity towards this compound protein. It also has good pharmacokinetic properties and can be easily administered in vitro and in vivo. However, one of the main limitations is its potential off-target effects and toxicity. It also requires careful dosing and monitoring to avoid adverse effects.

Direcciones Futuras

There are several future directions for N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor research. One of the main areas of research is the development of more potent and selective this compound inhibitors. Another area of research is the identification of new therapeutic applications for this compound inhibitors, such as in cancer and infectious diseases. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound inhibitors in various diseases.

Métodos De Síntesis

The synthesis of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-cyano-2-fluorobenzoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyaniline to obtain the corresponding amide. The final step involves the reaction of the amide with furfurylamine to obtain the this compound inhibitor in high yield and purity.

Aplicaciones Científicas De Investigación

N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. In cystic fibrosis, this compound inhibitors have been shown to restore the function of mutant this compound protein, leading to improved salt and water transport across the epithelial membranes. In polycystic kidney disease, this compound inhibitors have been shown to reduce cyst growth and improve renal function. In secretory diarrhea, this compound inhibitors have been shown to reduce fluid secretion and improve symptoms.

Propiedades

Fórmula molecular

C20H14FN3O4

Peso molecular

379.3 g/mol

Nombre IUPAC

N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H14FN3O4/c1-27-18-10-13(5-7-16(18)24-20(26)17-3-2-8-28-17)23-19(25)14-6-4-12(11-22)9-15(14)21/h2-10H,1H3,(H,23,25)(H,24,26)

Clave InChI

WLZWJWCDTBRZFC-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC=CO3

SMILES canónico

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC=CO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.